Cyclohexanone, 3-(bromodifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 3-(bromodifluoromethyl)- is an organic compound with the molecular formula C7H9BrF2O. It is a derivative of cyclohexanone, where a bromodifluoromethyl group is attached to the third carbon of the cyclohexanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 3-(bromodifluoromethyl)- can be synthesized through several methods. One common approach involves the bromodifluoromethylation of cyclohexanone. This reaction typically requires the use of bromodifluoromethylating agents such as bromodifluoromethyltrimethylsilane (TMSCF2Br) in the presence of a base like potassium hydroxide (KOH). The reaction is carried out under controlled conditions to ensure the selective introduction of the bromodifluoromethyl group at the desired position .
Industrial Production Methods
Industrial production of cyclohexanone, 3-(bromodifluoromethyl)- often involves large-scale bromodifluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-(bromodifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the bromodifluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Cyclohexanone, 3-(bromodifluoromethyl)- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of cyclohexanone, 3-(bromodifluoromethyl)- involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound, which lacks the bromodifluoromethyl group.
Cyclopentanone: A similar cyclic ketone with a five-membered ring.
Cycloheptanone: A cyclic ketone with a seven-membered ring.
Uniqueness
Cyclohexanone, 3-(bromodifluoromethyl)- is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functionalization and reactivity patterns .
Properties
CAS No. |
143033-73-2 |
---|---|
Molecular Formula |
C7H9BrF2O |
Molecular Weight |
227.05 g/mol |
IUPAC Name |
3-[bromo(difluoro)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C7H9BrF2O/c8-7(9,10)5-2-1-3-6(11)4-5/h5H,1-4H2 |
InChI Key |
FEPDEUGFLBRCTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.